

Chloroacetic Acid: A Comprehensive Technical Guide to its Structure and Acidity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloroacetate

Cat. No.: B1199739

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the structure and acidic properties of chloroacetic acid. The following sections present quantitative structural data, a thorough analysis of the factors governing its acidity, and a detailed experimental protocol for the determination of its acid dissociation constant (pKa).

Molecular Structure of Chloroacetic Acid

Chloroacetic acid (ClCH_2COOH) is a derivative of acetic acid where one of the alpha-hydrogen atoms is substituted by a chlorine atom. This substitution has a profound impact on the molecule's geometry and electronic distribution, which in turn governs its chemical reactivity and acidity.

Structural Parameters

The precise bond lengths and angles of chloroacetic acid have been determined through experimental techniques such as gas-phase electron diffraction and X-ray crystallography. For comparative purposes, the structural parameters of both acetic acid and chloroacetic acid are summarized in the table below.

Parameter	Chloroacetic Acid	Acetic Acid
Bond Lengths (Å)		
C=O	1.213	1.214
C-O	1.363	1.361
C-C	1.517	1.516
C-Cl	1.778	N/A
O-H	0.972	0.971
C α -H	1.096	1.096
Bond Angles (°)		
O=C-O	125.8	125.2
C-C-O	111.5	111.8
O=C-C	122.7	123.0
Cl-C α -C	112.1	N/A
H-C α -C	109.5	109.5
C-O-H	106.5	106.5

Note: The structural parameters can vary slightly depending on the experimental method and the physical state of the sample (gas, liquid, or solid).

Acidity of Chloroacetic Acid

Chloroacetic acid is a significantly stronger acid than acetic acid. The acid dissociation constant (pKa) for chloroacetic acid is approximately 2.86, while the pKa of acetic acid is 4.76. This difference of almost two pKa units indicates that chloroacetic acid is about 100 times more acidic than acetic acid.

The enhanced acidity of chloroacetic acid is primarily attributed to the inductive effect of the chlorine atom.

The Inductive Effect

The chlorine atom is highly electronegative, meaning it has a strong tendency to attract electron density from neighboring atoms. This electron-withdrawing effect is transmitted through the sigma (σ) bonds of the molecule. The chlorine atom pulls electron density away from the α -carbon, which in turn pulls electron density from the carboxyl group.

This withdrawal of electron density has two key consequences that increase acidity:

- **Weakening of the O-H Bond:** The inductive effect reduces the electron density around the oxygen atom of the hydroxyl group. This makes the O-H bond more polar and weaker, facilitating the release of the proton (H^+).
- **Stabilization of the Conjugate Base:** Upon deprotonation, chloroacetic acid forms the **chloroacetate** anion ($ClCH_2COO^-$). The electron-withdrawing chlorine atom helps to disperse the negative charge over the entire anion. By delocalizing the negative charge, the inductive effect stabilizes the **chloroacetate** anion, making its formation more favorable. A more stable conjugate base corresponds to a stronger acid.

The following diagram illustrates the dissociation of chloroacetic acid and the stabilization of the resulting **chloroacetate** ion through the inductive effect.

Caption: Dissociation of chloroacetic acid and the inductive effect.

Experimental Determination of pKa

The pKa of chloroacetic acid can be accurately determined using potentiometric titration. This method involves titrating a solution of the weak acid with a strong base and monitoring the pH of the solution as a function of the volume of titrant added.

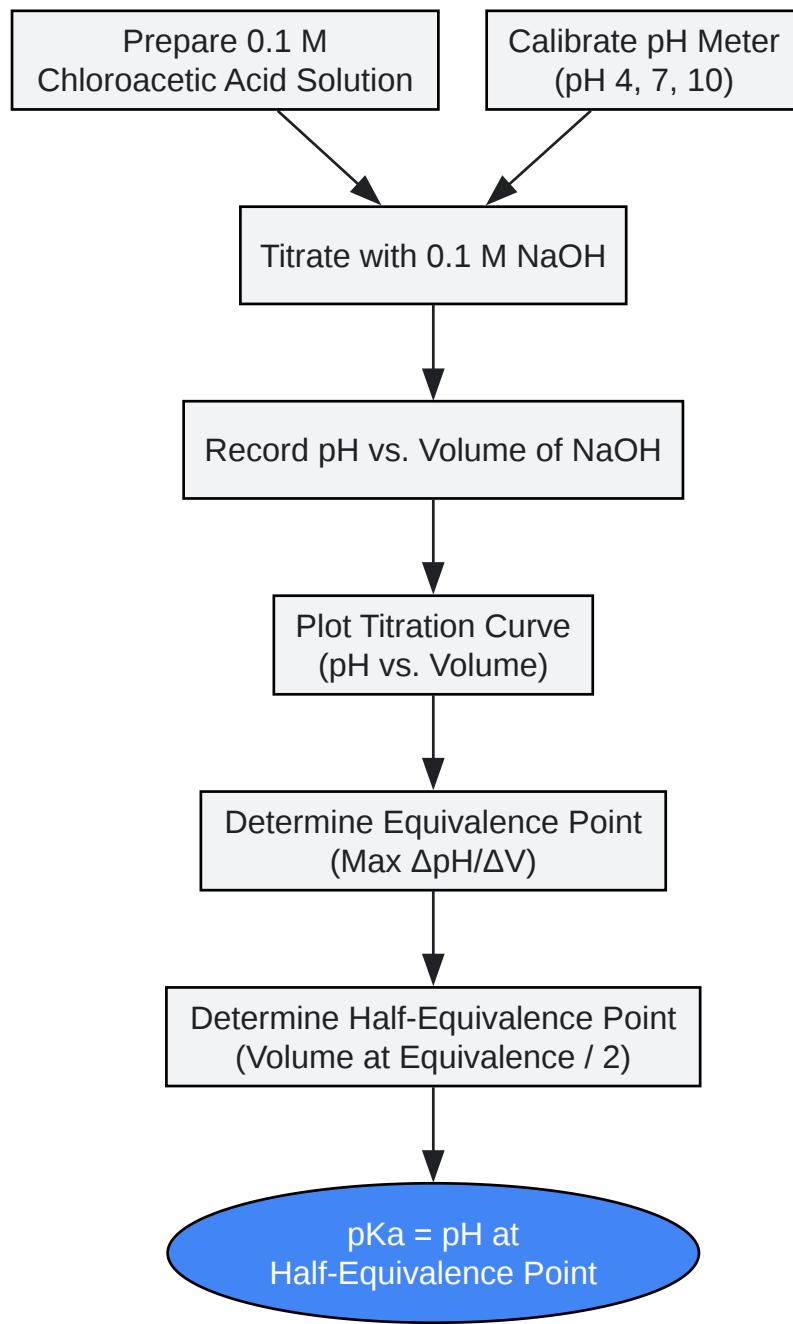
Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa of chloroacetic acid by potentiometric titration.

Materials:

- Chloroacetic acid

- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Buret
- Beaker


Procedure:

- Preparation of the Analyte Solution: Accurately weigh a sample of chloroacetic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.1 M).
- Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
- Titration Setup: Place a known volume of the chloroacetic acid solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.
- Initial pH Measurement: Record the initial pH of the chloroacetic acid solution.
- Titration: Begin adding the NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
- Equivalence Point Region: As the pH begins to change more rapidly, reduce the increment volume of NaOH added (e.g., to 0.1-0.2 mL) to obtain more data points around the equivalence point.
- Completion of Titration: Continue adding the NaOH solution until the pH of the solution becomes basic and stabilizes.

- Data Analysis:

- Plot a titration curve of pH versus the volume of NaOH added.
- Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be found by calculating the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$) and identifying the volume at which this value is maximal.
- The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.
- The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

The following diagram illustrates the workflow for determining the pKa of chloroacetic acid using potentiometric titration.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pKa determination.

This technical guide provides a foundational understanding of the structural and acidic properties of chloroacetic acid, essential for professionals in research and drug development. The provided data and protocols offer a basis for further investigation and application of this important chemical compound.

- To cite this document: BenchChem. [Chloroacetic Acid: A Comprehensive Technical Guide to its Structure and Acidity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1199739#chloroacetic-acid-structure-and-acidity\]](https://www.benchchem.com/product/b1199739#chloroacetic-acid-structure-and-acidity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com